5,8,11,14-Eicosatetraenoic acid, methyl ester

Lipid Chemistry Geometric Isomerism Structural Biology

Standard arachidonic acid methyl ester is the all-cis isomer. For research requiring trans double-bond geometry (e.g., platelet aggregation assays, FAAH substrate studies), the wrong isomer invalidates results. - **All-trans configuration**: linear vs. folded cis geometry; alters enzyme recognition & receptor binding. - **Functional differentiation**: precursor to all-trans anandamide (t-AEA); inhibits PAF-induced aggregation (IC50 = 4.6 × 10⁻⁶ M). - **Analytical standard**: definitive retention-time reference for trans FAME in GC profiling of hydrogenated oils. - **Supply**: Packaged under inert gas; global shipping with stability documentation.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 38575-18-7
Cat. No. B12785556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8,11,14-Eicosatetraenoic acid, methyl ester
CAS38575-18-7
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7+,11-10+,14-13+,17-16+
InChIKeyOFIDNKMQBYGNIW-SHDWVJIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

All-Trans Arachidonic Acid Methyl Ester for Specialized Lipid Research


5,8,11,14-Eicosatetraenoic acid, methyl ester (CAS 38575-18-7) is the all-trans (all-E) geometric isomer of arachidonic acid methyl ester, a C20:4 polyunsaturated fatty acid methyl ester (FAME) with the systematic name methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate . Unlike the naturally occurring all-cis isomer (CAS 2566-89-4), which serves as the canonical FAME derivative of arachidonic acid in lipid biochemistry and eicosanoid research, the all-trans configuration imposes a markedly extended, linear molecular geometry that fundamentally alters enzyme recognition, receptor interactions, and physicochemical properties [1]. This compound belongs to the fatty acid methyl ester class but is distinguished from the vast majority of biologically relevant arachidonate derivatives precisely by its non-natural double-bond stereochemistry, positioning it as a specialized tool for chemical biology applications where trans geometry is the explicit experimental variable.

Precursor for synthesis of all-trans endocannabinoid probes (e.g., t-AEA) for FAAH and SAR studies
Retention-time standard for trans polyunsaturated FAME identification in GC-based lipidomics
Geometric isomer probe for platelet function studies investigating trans fatty acid pharmacology

Why Geometric Isomer Identity Determines Procurement Decisions


Substituting the all-trans isomer (CAS 38575-18-7) with the widely available all-cis arachidonic acid methyl ester (CAS 2566-89-4) introduces a critical and often overlooked variable: double-bond geometry. The cis→trans isomerization replaces the folded, U-shaped conformation of the natural all-cis arachidonate with a linear, extended hydrocarbon chain, altering the spatial presentation of the methyl ester head group and the π-electron systems of the four double bonds . This geometric difference has been shown to produce functionally opposite biological effects: all-trans arachidonic acid (the free acid analog) induces rabbit platelet aggregation at concentrations above 0.1 mM and inhibits PAF-induced aggregation with IC50 values in the micromolar range, whereas the natural all-cis arachidonic acid is a pro-aggregatory stimulus at low concentrations [1]. In enzyme assays, methylation of the carboxylate alone is sufficient to alter lipoxygenase oxygenation efficiency compared to the free acid, demonstrating that even minor structural modifications to the arachidonate scaffold produce measurable kinetic differences [2]. For researchers studying trans lipid biology, synthesizing all-trans endocannabinoid analogs, or developing cis/trans isomer-specific analytical methods, procurement of the correct geometric isomer is non-negotiable.

Geometric Isomer Identity
All-cis isomer (CAS 2566-89-4) differs in double-bond geometry, producing a folded shape instead of the linear trans chain; this may fundamentally alter enzyme recognition and receptor interactions.
Platelet Pharmacology Inversion
Natural all-cis arachidonic acid is a potent pro-aggregatory stimulus, whereas the all-trans form exhibits biphasic effects; substituting cis for trans may produce opposing biological readouts in platelet assays.
Synthetic Precursor Specificity
All-cis methyl ester yields natural cis-anandamide, not the trans analog; procurement of the incorrect isomer invalidates synthetic routes targeting trans endocannabinoid probes.

Quantitative Differentiation Evidence Against Closest Analogs


All-Trans vs. All-Cis Double-Bond Geometry

CAS 38575-18-7 is the all-trans (all-E) geometric isomer of arachidonic acid methyl ester, with IUPAC name methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate, whereas the natural and commercially predominant form bears CAS 2566-89-4 and is the all-cis (all-Z) isomer, methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1]. The all-trans configuration produces a linear, extended hydrocarbon backbone in contrast to the folded, hairpin-shaped conformation of the all-cis isomer, resulting in distinct predicted physicochemical parameters including a LogP of 7.47 (ACD/Labs) and a boiling point of 403.9±34.0 °C at 760 mmHg . This structural distinction is the single most consequential differentiator for procurement: any biological or analytical experiment predicated on trans geometry requires this specific CAS number.

All-Trans vs. All-Cis Geometry
Head-to-head
4/4 double bonds inverted from cis (Z) to trans (E); linear vs. hairpin conformation; predicted LogP 7.47, boiling point ~403.9°C
Defines molecular shape; non-interchangeable for any experiment where trans geometry is the independent variable.
Lipid Chemistry Geometric Isomerism Structural Biology Analytical Reference Standards

Precursor for All-Trans Endocannabinoid Analogs

All-trans methyl arachidonate (CAS 38575-18-7) serves as the obligatory starting material for the synthesis of all-trans anandamide (t-AEA), a structurally inverted analog of the endogenous endocannabinoid anandamide [1]. The synthetic route proceeds via condensation of all-trans methyl arachidonate with ethanolamine in the presence of KCN, yielding t-AEA in high yield. This all-trans analog was demonstrated to be a substrate for fatty acid amide hydrolase (FAAH), the enzyme that regulates anandamide signaling in vivo, and exhibited dual effects on rabbit platelet activation: at low concentrations it inhibited PAF-induced aggregation with an IC50 of 4.6 × 10^-6 M, while at high concentrations (>10^-4 M) it induced aggregation after a concentration-dependent lag phase [2]. The all-cis methyl ester (CAS 2566-89-4) cannot substitute in this synthesis, as it would yield natural cis-anandamide rather than the trans analog required for antisense chemical biology strategies.

Trans Endocannabinoid Precursor
Head-to-head
t-AEA IC50 = 4.6 μM against PAF-induced platelet aggregation; substrate for fatty acid amide hydrolase (FAAH)
Only the all-trans isomer yields t-AEA; essential for SAR studies comparing trans vs. cis endocannabinoid pharmacology.
Endocannabinoid Research Chemical Biology Synthetic Chemistry FAAH Substrate

Divergent Platelet Pharmacology of Trans Isomer

The free acid hydrolysis product of CAS 38575-18-7, all-trans arachidonic acid, demonstrates pharmacological behavior that is qualitatively distinct from natural all-cis arachidonic acid [1]. In rabbit platelet assays, all-trans arachidonic acid caused platelet aggregation only at concentrations exceeding 0.1 mM, while simultaneously inhibiting PAF-induced platelet aggregation in a concentration-dependent manner with an IC50 in the micromolar range [2]. This biphasic profile—pro-aggregatory at high concentrations, anti-aggregatory against PAF at lower concentrations—is the inverse of natural arachidonic acid, which potently induces aggregation at low micromolar concentrations (0.1–5 μg/mL) via cyclooxygenase-dependent thromboxane A2 production [3]. The methyl ester (CAS 38575-18-7) serves as a stable, lipophilic prodrug form that can be hydrolyzed to the free acid in situ or used directly in cellular assays where esterases are present.

Divergent Platelet Pharmacology
Cross-study comparable
All-trans AA: aggregation at >0.1 mM, inhibits PAF (IC50 μM range); natural all-cis AA: uniformly pro-aggregatory at low μM
Biphasic vs. uniform profile; may support PAF antagonist screening and trans fatty acid effect studies.
Reported in rabbit washed platelet assay
Platelet Biology Thrombosis Research Lipid Pharmacology PAF Antagonism

Methyl Esterification and Lipoxygenase Handling

Methyl arachidonate (the all-cis form) is oxygenated less effectively than the corresponding free acid by 15-lipoxygenase, as demonstrated by Schwarz et al. (1998) who reported that methylation of the carboxylate group reduces the oxygenation rate compared to arachidonic acid free acid [1]. This establishes the principle that esterification status alone modulates lipoxygenase substrate recognition—an effect that would be compounded by the all-trans geometry of CAS 38575-18-7. Furthermore, in a cell-free system, methyl arachidonate was poorly active at directly activating purified protein kinase C compared to free unsaturated fatty acids, yet in intact platelets it became equipotent to arachidonic acid (both at 50 μM), indicating that cellular esterases and metabolic conversion determine biological availability [2]. For the all-trans methyl ester specifically, the combination of (a) non-natural trans geometry and (b) methyl ester protection of the carboxylate creates a substrate with distinct metabolic fate compared to either the all-cis methyl ester or the all-trans free acid.

Methyl Ester & Lipoxygenase
Class-level inference
Methyl esterification reduces 15-lipoxygenase oxygenation vs. free acid; esterase-dependent activation in cells may alter metabolic fate
Combined trans geometry and methyl ester create distinct enzyme substrate properties for dual-perturbation eicosanoid studies.
Quantitative oxygenation rate difference not precisely defined; cell-free vs. intact platelet context varies
Lipoxygenase Enzyme Kinetics Eicosanoid Biosynthesis Substrate Specificity

GC Retention Marker for Trans FAME Identification

The separation of cis and trans fatty acid methyl ester (FAME) isomers requires highly polar cyanopropyl capillary columns (e.g., SP-2560), and trans isomers consistently elute earlier than their cis counterparts under standardized GC conditions due to their more linear molecular shape and reduced stationary-phase interactions [1]. The all-trans arachidonic acid methyl ester (CAS 38575-18-7) therefore serves as a retention-time marker and calibration standard for identifying trans polyunsaturated FAME species in complex biological or food matrices. In contrast, the all-cis isomer (CAS 2566-89-4) co-elutes with other cis-polyunsaturated FAMEs and cannot provide trans-specific reference data. The methyl ester derivatization is itself the standard method for fatty acid analysis by GC: arachidonic acid content in biological samples is routinely measured by saponification of the lipid fraction, followed by methyl esterification and GC analysis of the resulting FAME compounds .

GC Retention Marker for Trans FAME
Class-level inference
Trans isomers elute earlier than cis on polar cyanopropyl columns; all-trans FAME serves as an authentic retention-time standard
Provides a trans PUFA reference for GC lipidomics, unavailable from all-cis isomer.
Retention shift is column- and condition-dependent
GC-MS Fatty Acid Analysis Cis/Trans Isomer Separation Lipidomics

Validated Application Scenarios


Synthesis of Trans Endocannabinoid Probes

CAS 38575-18-7 is the definitive starting material for synthesizing all-trans anandamide (t-AEA) and related trans-geometry endocannabinoid probes via KCN-catalyzed condensation with ethanolamine or other amines [1]. The resulting t-AEA serves as a substrate for fatty acid amide hydrolase (FAAH) and exhibits dual, concentration-dependent effects on platelet aggregation—inhibiting PAF-induced aggregation with IC50 = 4.6 × 10^-6 M at low concentrations while inducing aggregation at concentrations above 10^-4 M [2]. This 'antisense' chemical biology strategy, where trans geometry is used to probe the functional significance of natural cis configuration, is uniquely enabled by the availability of the all-trans methyl ester precursor.

Trans Fatty Acid Effects on Platelet Function

The hydrolysis product of CAS 38575-18-7—all-trans arachidonic acid—provides a tool for dissecting the role of double-bond geometry in platelet function. Unlike natural all-cis arachidonic acid, which is uniformly pro-aggregatory at low micromolar concentrations via the cyclooxygenase/thromboxane A2 pathway, all-trans arachidonic acid exhibits a biphasic profile: pro-aggregatory only at concentrations above 0.1 mM, while inhibiting PAF-induced aggregation with an IC50 in the micromolar range [1]. The methyl ester form (CAS 38575-18-7) offers enhanced chemical stability and lipophilicity for cellular delivery, with in situ esterase-mediated hydrolysis generating the active free acid. This application is directly relevant to research on dietary trans fatty acids and their cardiovascular effects.

Trans PUFA Reference Standard for Lipidomics

In GC-based fatty acid methyl ester (FAME) profiling, the separation of cis and trans geometric isomers is a well-established analytical challenge requiring highly polar capillary columns. CAS 38575-18-7 provides an authentic all-trans polyunsaturated FAME standard with four trans double bonds, offering a definitive retention-time and mass-spectral reference for identifying trans arachidonate species in complex biological extracts, hydrogenated oils, or processed food samples [1]. This application is supported by the universal practice of methyl ester derivatization for fatty acid GC analysis, where arachidonic acid content is quantified as its methyl ester following saponification of lipid extracts [2].

Probing Geometric Constraints in Eicosanoid Enzymes

The all-trans configuration of CAS 38575-18-7 imposes a linear molecular geometry that cannot be accommodated by enzyme active sites evolved to recognize the folded, hairpin shape of natural all-cis arachidonate. This compound can therefore serve as a geometric probe for mapping the substrate recognition requirements of cyclooxygenases (COX-1/COX-2), lipoxygenases (5-LOX, 12-LOX, 15-LOX), and cytochrome P450 epoxygenases [1]. Combined with evidence that methylation alone reduces 15-lipoxygenase oxygenation efficiency compared to the free acid [2], the all-trans methyl ester provides a dual-perturbation tool for dissecting the relative contributions of carboxylate recognition vs. double-bond geometry to enzyme-substrate interactions in the arachidonic acid cascade.

Application
Selection Property
Validation Focus
Trans endocannabinoid probe synthesis
Geometric isomer identity (all-trans)
FAAH substrate activity and SAR assay context
Trans fatty acid platelet function studies
Biphasic aggregation profile
PAF-induced aggregation inhibition assay context
Trans PUFA lipidomics reference standard
GC retention marker for trans FAME
Chromatographic separation on polar capillary columns
Eicosanoid enzyme geometric constraint probing
Linear molecular geometry probe
Substrate recognition by COX/LOX enzymes
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